molecular formula C17H20ClNO2 B3864070 2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine CAS No. 353779-65-4

2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine

Cat. No.: B3864070
CAS No.: 353779-65-4
M. Wt: 305.8 g/mol
InChI Key: RMCYHCZSSFHTNV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a phenyl ring substituted with a chlorine atom at the 4 position

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-20-16-8-5-14(17(11-16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCYHCZSSFHTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196134
Record name 4-Chloro-N-[(2,4-dimethoxyphenyl)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-65-4
Record name 4-Chloro-N-[(2,4-dimethoxyphenyl)methyl]benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353779-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[(2,4-dimethoxyphenyl)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,4-dimethoxybenzylamine.

    Reductive Amination: The key step involves the reductive amination of 4-chlorobenzaldehyde with 2,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)ethanamine
  • 2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)propanamine
  • 2-(4-bromophenyl)-N-(2,4-dimethoxybenzyl)ethanamine

Uniqueness

2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine is unique due to the specific substitution pattern on the benzyl and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups and a chlorine atom provides distinct electronic and steric properties that differentiate it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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